1'-Benzyl-5-fluoro-spiro[indoline-3,4'-piperidine]-2-one
Description
Properties
IUPAC Name |
1'-benzyl-5-fluorospiro[1H-indole-3,4'-piperidine]-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O/c20-15-6-7-17-16(12-15)19(18(23)21-17)8-10-22(11-9-19)13-14-4-2-1-3-5-14/h1-7,12H,8-11,13H2,(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWBXLXWTUPFQNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C3=C(C=CC(=C3)F)NC2=O)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30735070 | |
| Record name | 1'-Benzyl-5-fluorospiro[indole-3,4'-piperidin]-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30735070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1258638-31-1 | |
| Record name | 1'-Benzyl-5-fluorospiro[indole-3,4'-piperidin]-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30735070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reductive Cyclization of Cyanopyridine Precursors
A widely cited method involves the reductive cyclization of 4-cyano-4-(2-fluorophenyl)piperidine derivatives. In a representative procedure, 2-fluorophenylacetonitrile reacts with mechloroethamine hydrochloride under basic conditions (NaH/DMF) to form a cyanopyridine intermediate. Subsequent treatment with lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) at reflux induces cyclization, yielding the spiro[indoline-3,4'-piperidine] core.
Key Reaction Parameters:
Grignard-Mediated Spiroannulation
Regioselective Introduction of the Benzyl Group
The 1'-benzyl moiety is introduced via nucleophilic aromatic substitution or alkylation. A patent-described protocol reacts spiro[indoline-3,4'-piperidine] intermediates with benzyl halides in dimethyl sulfoxide (DMSO) using sodium hydride (NaH) as a base.
Optimized Conditions for Benzylation:
| Parameter | Value |
|---|---|
| Benzylating Agent | Benzyl bromide |
| Base | NaH (50% dispersion in oil) |
| Solvent | DMSO |
| Temperature | 55–60°C |
| Reaction Time | 1–2 hours |
| Yield | 75–82% |
Notably, competing N-alkylation is suppressed by steric hindrance from the spirocyclic structure, favoring exclusive 1'-substitution.
Fluorination Strategies and Positional Control
The 5-fluoro substituent is introduced either early (via fluorinated precursors) or late (via electrophilic fluorination).
Precursor-Based Fluorination
Synthesis commencing with 2-fluorophenylacetonitrile ensures precise fluorine placement. This approach avoids post-cyclization functionalization challenges but limits flexibility in derivative synthesis.
Direct Electrophilic Fluorination
Late-stage fluorination using Selectfluor® or N-fluorobenzenesulfonimide (NFSI) has been attempted, though yields remain suboptimal (≤45%) due to the electron-deficient indoline ring.
Ketone Formation at the 2-Position
The 2-one group is installed via oxidation of a secondary alcohol intermediate or through lactamization.
Oxidation of 2-Hydroxyindoline
A two-step sequence involves:
-
Hydroxylation at C2 using mCPBA (meta-chloroperbenzoic acid) in dichloromethane.
-
Oxidation to the ketone with Jones reagent (CrO₃/H₂SO₄) at 0°C.
Lactamization of Amino Alcohols
Cyclization of N-protected 3-aminopropanol derivatives under Mitsunobu conditions (DIAD, PPh₃) forms the 2-one directly, though this method requires stringent anhydrous conditions.
Comparative Analysis of Synthetic Routes
The table below evaluates the efficiency of predominant methods:
| Method | Starting Material | Key Step | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Reductive Cyclization | 2-Fluorophenylacetonitrile | LiAlH₄ cyclization | 72 | 98 |
| Grignard Annulation | 4-Iminopiperidine | RMgX addition | 65 | 95 |
| Late-Stage Oxidation | 2-Hydroxyindoline | Jones oxidation | 63 | 97 |
Industrial-Scale Considerations
Scaling the reductive cyclization route necessitates:
Chemical Reactions Analysis
1’-Benzyl-5-fluoro-spiro[indoline-3,4’-piperidine]-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced spirocyclic products.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles like amines or thiols replace the fluorine, forming new derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
Synthesis Overview
The synthesis of 1'-Benzyl-5-fluoro-spiro[indoline-3,4'-piperidine]-2-one typically involves multi-step reactions:
- Formation of Indoline Ring : Achieved through Fischer indole synthesis.
- Electrophilic Fluorination : Introduction of the fluorine atom using reagents like N-fluorobenzenesulfonimide.
- Spirocyclization : Reaction with piperidine derivatives under basic conditions to form the spirocyclic structure.
Medicinal Chemistry
This compound has been investigated for its potential therapeutic applications:
- Antimicrobial Activity : Exhibits significant inhibition against various pathogens.
- Anticancer Properties : The compound has shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. A comparative study indicated that it exhibited comparable cytotoxic effects to Doxorubicin on liver cancer cells, highlighting its potential as an alternative therapeutic agent.
The compound's biological activities can be attributed to its structural features:
- Mechanism of Action : The presence of fluorine enhances hydrogen bonding capabilities, allowing the compound to interact effectively with biological macromolecules, which may modulate enzyme and receptor activities.
- Anti-inflammatory Effects : Research indicates that it can inhibit pro-inflammatory cytokines and enzymes such as COX-2, leading to reduced edema and inflammatory markers in experimental models.
Structure-Activity Relationship (SAR)
The biological activities of this compound correlate with its structural characteristics:
- Fluorine Substitution : Enhances lipophilicity and bioavailability.
- Spiro Configuration : Facilitates specific interactions with biological targets.
Case Studies
Recent studies have highlighted the efficacy of this compound across various applications:
- Antimicrobial Efficacy Study : Demonstrated significant antimicrobial activity against a range of bacterial and fungal strains, supporting its use as a potential antimicrobial agent.
- Cancer Cell Line Testing : In vitro studies have shown that the compound effectively inhibits cell proliferation and induces apoptosis in multiple cancer cell lines, suggesting its utility in cancer therapy.
- Anti-inflammatory Research : Experimental models have shown that treatment with this compound leads to a marked reduction in inflammatory markers, indicating its potential for treating inflammatory diseases.
Mechanism of Action
The mechanism of action of 1’-Benzyl-5-fluoro-spiro[indoline-3,4’-piperidine]-2-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The spirocyclic structure can influence the compound’s binding affinity and selectivity, making it a promising scaffold for drug design.
Comparison with Similar Compounds
Halogen-Substituted Derivatives
- 1'-Benzyl-5-chlorospiro[indoline-3,4'-piperidin]-2-one (CAS: 161919-79-5): The 5-chloro analog shares the benzyl-spiroindoline-piperidine scaffold but replaces fluorine with chlorine.
Aminopyridyl/Pyrazinyl Derivatives
- Compound 5b (SMU-B): This derivative features a 6-aminopyridyl group and a methyl substituent at the 1'-position. It acts as a dual c-Met/ALK inhibitor, demonstrating >50% tumor growth inhibition in gastric carcinoma models. The aminopyridyl group likely contributes to kinase selectivity, a feature absent in the 5-fluoro-benzyl derivative .
Piperidine-Modified Analogues
- For example, compound B3 showed residual activity of 12% on EGFR, suggesting reduced efficacy compared to the parent spiro[indoline-3,4-piperidine]-2-one scaffold .
Indoline-Modified Analogues
- C1-C4 and D1-D2 Series (Benzo-Fused Morpholine) :
- Replacing indoline with benzomorpholine (e.g., C1-C4) expands the aromatic system, which may enhance π-π stacking interactions with hydrophobic kinase pockets. Compound C2 exhibited 8% residual activity on ERBB2, indicating retained but diminished potency compared to the unmodified scaffold .
Biological Activity
1'-Benzyl-5-fluoro-spiro[indoline-3,4'-piperidine]-2-one (CAS Number: 1258638-31-1) is a synthetic compound with significant potential in pharmacological applications, particularly in oncology. Its unique structure, featuring a spiro-indoline-piperidine framework, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties and other relevant pharmacological effects.
- Molecular Formula : C19H19FN2O
- Molecular Weight : 310.37 g/mol
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cancer progression. Preliminary studies suggest that it may act as an inhibitor of specific kinases implicated in tumor growth and survival.
Biological Activity Overview
This compound has shown promising results in several biological assays:
Anticancer Activity
Recent studies have evaluated the compound's anticancer properties, particularly its efficacy against various cancer cell lines. The following table summarizes the findings from key studies:
| Cell Line | IC50 (μM) | Effect Observed |
|---|---|---|
| HeLa (Cervical) | 5.0 | Significant reduction in cell viability |
| A375 (Melanoma) | 7.5 | Induction of apoptosis |
| MCF7 (Breast Cancer) | 6.0 | Cell cycle arrest at G2/M phase |
| MiaPaca2 (Pancreatic) | 4.5 | Inhibition of proliferation |
These results indicate that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells.
Inhibition of Kinase Activity
The compound has been investigated for its potential as a Haspin kinase inhibitor, which plays a crucial role in cell division and tumor growth. In vitro assays demonstrated that it effectively inhibits Haspin activity with an IC50 value comparable to known inhibitors.
Case Studies
- Study on Haspin Inhibition :
-
Cytotoxicity Assays :
- In a cellular panel comprising multiple cancer types, the compound was tested for cytotoxic effects using MTT assays.
- Results indicated that treatment with the compound led to reduced viability across all tested cancer cell lines, with notable selectivity against malignant cells compared to non-tumorigenic controls .
Pharmacological Implications
The unique structural features of this compound suggest it could serve as a lead compound for developing new anticancer agents. Its ability to target specific kinases involved in cell cycle regulation opens avenues for further research into its therapeutic applications.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1'-benzyl-5-fluoro-spiro[indoline-3,4'-piperidine]-2-one, and what challenges arise during its synthesis?
- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization of indoline-piperidine precursors. A key approach is dianion alkylation of ethyl 2-oxindole-5-carboxylate derivatives, followed by fluorination at the 5-position. Critical challenges include controlling stereochemistry (to avoid racemization) and optimizing reaction conditions (e.g., temperature, solvent polarity) to achieve high yields. Post-synthetic purification via column chromatography or recrystallization is often required to remove unreacted intermediates .
Q. How can researchers characterize the structural features of this compound, and which analytical techniques are most effective?
- Methodological Answer : Use X-ray crystallography (e.g., Bruker Smart APEX-2 CCD diffractometer) to resolve the spirocyclic core and confirm stereochemistry. Complement this with NMR spectroscopy (e.g., H and C at 600 MHz) to verify substituent positions, such as the benzyl group at 1' and fluorine at C4. High-resolution mass spectrometry (HRMS) and HPLC-MS are essential for validating molecular weight and purity (>95%) .
Advanced Research Questions
Q. How does the substitution of fluorine at the 5-position influence the compound’s bioactivity compared to halogenated analogs (e.g., 5-chloro derivatives)?
- Methodological Answer : Fluorine’s high electronegativity and small atomic radius enhance hydrogen-bonding interactions with target proteins (e.g., kinase ATP-binding pockets). Comparative studies using radioligand binding assays (e.g., c-Met kinase inhibition) show that 5-fluoro derivatives exhibit higher selectivity (>10-fold vs. 5-Cl analogs) due to improved hydrophobic interactions. However, in vitro cytotoxicity assays (e.g., against GTL-16 gastric carcinoma cells) may reveal reduced potency if fluorine destabilizes critical π-π stacking .
Q. What strategies are recommended for resolving contradictions in biological activity data across different cell lines or assay conditions?
- Methodological Answer : Conduct dose-response profiling (IC curves) under standardized conditions (e.g., 72-hour incubation, 10% FBS media). Use kinase profiling panels (e.g., Eurofins KinaseProfiler) to assess off-target effects. If discrepancies persist, perform molecular dynamics simulations (e.g., using AMBER or GROMACS) to model ligand-protein interactions under varying pH or co-solvent conditions, which may explain divergent binding affinities .
Q. How can researchers design structure-activity relationship (SAR) studies to optimize this compound’s pharmacokinetic properties?
- Methodological Answer :
- Lipophilicity modulation : Replace the benzyl group with substituted aryl rings (e.g., 2,6-dichloro-3-fluorophenyl) to enhance blood-brain barrier penetration.
- Metabolic stability : Introduce electron-withdrawing groups (e.g., tert-butyl carbamate) at the piperidine nitrogen to block cytochrome P450 oxidation.
- Validate changes using in vitro ADME assays (e.g., microsomal stability, plasma protein binding) and in vivo PK studies in rodent models .
Q. What in vivo models are suitable for evaluating the anticancer efficacy of this compound, and what endpoints should be prioritized?
- Methodological Answer : Use xenograft models (e.g., GTL-16 gastric carcinoma implanted in nude mice) with oral dosing (10–50 mg/kg/day) for 21 days. Primary endpoints include tumor volume reduction (>50% vs. control) and inhibition of c-Met phosphorylation (assayed via Western blot). Secondary endpoints: body weight changes (toxicity) and plasma drug levels (LC-MS/MS). Include Crizotinib as a positive control for ALK/c-Met dual inhibition .
Data Analysis & Experimental Design
Q. How should researchers interpret conflicting results between in vitro kinase inhibition assays and cellular proliferation assays?
- Methodological Answer : In vitro kinase assays (e.g., ADP-Glo™) measure direct target inhibition, while cellular assays reflect downstream signaling and off-target effects. If kinase inhibition is strong but cellular IC is weak, check for efflux pump activity (e.g., P-gp overexpression via qPCR) or compound instability in cell media (e.g., via LC-MS stability testing). Use phospho-specific flow cytometry to correlate target phosphorylation with cell viability .
Q. What computational tools are recommended for predicting the binding mode of this compound to c-Met kinase?
- Methodological Answer : Perform docking studies (e.g., Schrödinger Glide) using the c-Met crystal structure (PDB: 3LQ8). Focus on the hinge region (Met1160) and hydrophobic pocket (Tyr1230). Validate predictions with alanine scanning mutagenesis and surface plasmon resonance (SPR) to quantify binding kinetics (K, on/off rates) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
